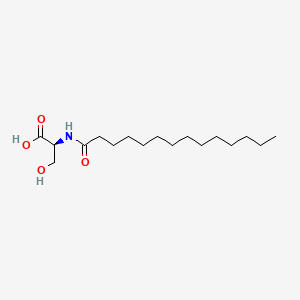
N-Tetradecanoyl-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tetradecanoyl-serine is a compound that belongs to the class of N-acyl amino acids, specifically lipo-amino acids. These compounds are characterized by the presence of an amino acid as the hydrophilic part and a long-chain fatty acid as the hydrophobic part. This compound is synthesized by attaching a tetradecanoyl group to the amino acid serine. This compound is known for its biocompatibility and low toxicity, making it favorable for various applications in biology and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Tetradecanoyl-serine can be synthesized through several methods. One common approach involves the reaction of serine with tetradecanoic acid using a mixed acid anhydride method. This method is simple and convenient, but it produces a significant amount of waste due to low atom economy . Another method involves the use of lipases to catalyze the esterification of serine with tetradecanoic acid. This enzymatic method is eco-friendly and highly selective, but it has limitations such as low conversion rates and long reaction times .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical synthesis methods due to their scalability. The mixed acid anhydride method is often preferred for large-scale production despite its lower atom economy, as it allows for the efficient synthesis of the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions
N-Tetradecanoyl-serine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound hydroxyl derivatives, while reduction can produce this compound alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-Tetradecanoyl-serine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Tetradecanoyl-serine involves its interaction with cell membranes. The hydrophobic tetradecanoyl group inserts into the lipid bilayer, while the hydrophilic serine moiety interacts with the aqueous environment. This interaction can alter the properties of the membrane, such as its fluidity and permeability, and can influence various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Tetradecanoyl-tyrosine
- N-Tetradecanoyl-phenylalanine
- N-Tetradecanoyl-tryptophan
- N-Tetradecanoyl-arginine
Uniqueness
N-Tetradecanoyl-serine is unique among these compounds due to the presence of the hydroxyl group in serine, which can participate in additional hydrogen bonding and interactions. This property enhances its ability to form stable bilayers and vesicles, making it particularly useful in applications involving membrane studies and drug delivery systems .
Eigenschaften
CAS-Nummer |
21394-57-0 |
|---|---|
Molekularformel |
C17H33NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3-hydroxy-2-(tetradecanoylamino)propanoic acid |
InChI |
InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22) |
InChI-Schlüssel |
PNOPPKWUFKUHSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Key on ui other cas no. |
21394-57-0 |
Sequenz |
S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















